Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound characterized by the presence of both bromine and carboxylate functional groups. Its chemical structure is significant in medicinal chemistry due to its potential biological activities and applications in synthesizing various nitrogen-containing heterocycles. The compound is identified by the CAS Number 1039357-00-0 and has garnered attention for its role in organic synthesis and potential therapeutic applications.
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate belongs to the class of imidazo[1,5-A]pyridine derivatives, which are recognized for their diverse pharmacological properties. It is classified under heterocyclic compounds due to its unique ring structure that includes nitrogen atoms.
The synthesis of methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can be achieved through various methods. One notable approach involves the microwave-assisted one-pot synthesis of substituted imidazo[1,5-a]pyridines, which demonstrates efficiency and high yields. Another method includes the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines, leading to the formation of methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates.
The synthesis typically requires controlled conditions to ensure optimal yields. For instance, palladium-catalyzed cross-coupling reactions are often employed to facilitate the formation of carbon-nitrogen bonds essential in constructing the imidazo framework. Reaction conditions such as temperature, solvent choice, and catalyst type play critical roles in the efficiency of these synthetic pathways.
The molecular formula for methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is C9H7BrN2O2. Its structure features a bromine atom at the 3-position of the imidazo ring and a carboxylate group attached to a methyl ester at the 1-position.
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate participates in various chemical reactions typical for halogenated compounds. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by different nucleophiles.
The compound has been shown to react under palladium-catalyzed cross-coupling conditions to form more complex nitrogen-containing heterocycles. Additionally, it can participate in C3-arylation and alkynylation reactions, expanding its utility in organic synthesis .
The mechanism of action for methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate primarily revolves around its ability to interact with biological targets through its functional groups. The bromine atom enhances electrophilicity, making it a suitable candidate for further modifications aimed at developing new therapeutic agents.
The carboxylate group can engage in hydrogen bonding and ionic interactions with proteins or enzymes, potentially influencing biological pathways. This property is particularly relevant in drug design where interactions with specific biological targets are crucial for efficacy.
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is typically a solid at room temperature. It should be stored in a cool environment to maintain stability.
The compound exhibits characteristics common to brominated heterocycles:
Relevant data on melting point and boiling point are not specified in the search results but can be determined through experimental methods or supplier data sheets.
Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate has significant applications in scientific research:
The imidazo[1,5-a]pyridine core exhibits distinct electronic properties that contribute to its biological interactions. The electron-rich system facilitates π-π stacking interactions with aromatic residues in protein binding pockets, while the nitrogen atoms serve as hydrogen bond acceptors, enhancing target binding affinity. This scaffold’s rigid planar conformation promotes metabolic stability by reducing non-specific enzymatic degradation, a critical advantage over flexible alkyl chains in drug design [4].
Table 1: Key Physicochemical Properties of Methyl 3-Bromoimidazo[1,5-a]pyridine-1-carboxylate
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 255.07 g/mol | Calculated from C₉H₇BrN₂O₂ |
LogP | 1.88 | Predicted lipophilicity |
Topological Polar Surface Area | 43.6 Ų | Computed solubility descriptor |
Hydrogen Bond Acceptors | 4 | Molecular descriptor |
Hydrogen Bond Donors | 0 | Molecular descriptor |
Rotatable Bonds | 1 (ester group) | Flexibility indicator |
Compared to other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine in zolpidem), the [1,5-a] variant displays enhanced photophysical characteristics, including significant Stokes shifts (up to 80 nm) and quantum yields of 5–60% [5]. These properties are leveraged in developing fluorescent probes for monitoring membrane dynamics in lipid bilayers, where the scaffold intercalates efficiently and responds to environmental changes through solvatochromic shifts [5]. Furthermore, the C3 bromination in Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate introduces a site for transition-metal-catalyzed reactions (e.g., Sonogashira coupling or Suzuki-Miyaura cross-coupling), enabling rapid generation of structurally diverse libraries for structure-activity relationship (SAR) studies [6] [9].
Brominated imidazopyridines demonstrate broad-spectrum bioactivity across therapeutic areas, with the C3-bromo substituent playing a crucial role in target engagement. In antiviral drug discovery, derivatives like 3-bromoimidazo[1,5-a]pyridines have shown low-nanomolar efficacy against respiratory syncytial virus (RSV). For example, compound 8jm (a structurally optimized derivative) exhibited an IC₅₀ of 3 nM by inhibiting viral fusion through binding to the RSV F protein hydrophobic pocket [2]. The bromine atom in these analogs contributes to optimal steric filling of this pocket near residues LYS191 and Val192, enhancing binding affinity over non-halogenated precursors [2].
Table 2: Bioactive Brominated Imidazopyridine Derivatives
Compound | Biological Activity | Potency (EC₅₀/IC₅₀) | Target/Mechanism |
---|---|---|---|
8jm | Antiviral (RSV) | 3 nM | RSV F protein fusion inhibitor |
8j | Antiviral (RSV) | 7 nM | RSV F protein fusion inhibitor |
PHE/AMD Series | Antiproliferative (prostate cancer) | <10 µM | Androgen receptor/ PI3K/Akt pathway |
3n, 5a, 5d | Antiproliferative (leukemia) | Sub-µM | FLT3 kinase inhibition |
In oncology, brominated imidazopyridines disrupt signaling pathways driving tumor proliferation. For instance, derivatives bearing C3-bromo and N1-carboxylate groups reduced castration-resistant prostate cancer (CRPC) cell viability by 42–53% at 10 µM through dual inhibition of androgen receptor (AR) signaling and PI3K/Akt cascades [8]. Molecular docking confirms that bromine’s halogen-bonding interactions with AR’s Thr877 residue enhance ligand-receptor binding stability. Similarly, FLT3 kinase inhibitors derived from 3-bromoimidazo[1,5-a]pyridine scaffolds showed sub-micromolar activity against MOLM-13 and MV4-11 leukemia cells by occupying the kinase’s ATP-binding pocket [9].
This compound serves as a versatile synthetic intermediate due to its orthogonal reactivity sites: the C3 bromine enables metal-catalyzed cross-coupling, while the N1 ester permits hydrolysis to carboxylic acids or amidation. These features facilitate efficient derivatization in library synthesis, as demonstrated in Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions generating fused imidazoheterocycles [6]. The GBB reaction leverages 2-aminopyridines, aldehydes, and isocyanides to construct imidazo[1,5-a]pyridine cores, with subsequent bromination yielding analogs like Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate [6].
Table 3: Synthetic Applications of Methyl 3-Bromoimidazo[1,5-a]pyridine-1-carboxylate
Transformation | Reaction Conditions | Application |
---|---|---|
Cross-Coupling | Pd-catalyzed Suzuki/Sonogashira | Biaryl/alkynyl diversification at C3 |
Ester Hydrolysis | LiOH/H₂O or NaOH/EtOH | Carboxylic acid for peptidomimetics |
Amidation | Carbodiimide coupling (DCC/EDC) | Amide library generation |
Multicomponent Reactions | GBB reaction with aldehydes/isonitriles | Fused heterocyclic scaffolds |
Additionally, novel oxidative methods like NaIO₄/TBHP-promoted (3+2) cycloadditions use this compound to generate C3-carbonylated imidazopyridines under mild conditions [9]. The bromine atom’s electron-withdrawing effect also modulates the scaffold’s electronic density, improving solubility and bioavailability over non-halogenated analogs. This is evidenced by LogP values (~1.88) falling within optimal ranges for membrane permeability [3] [10]. Commercial availability from suppliers (e.g., BLD Pharm, ChemScene, TRC) further positions this compound as a key building block in hit-to-lead optimization campaigns targeting kinases, viral fusion proteins, and oncology-receptors [1] [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1